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N-(2-methoxyethyl)-2-(3-phenylureido)thiazole-4-carboxamide

Anticancer VEGFR-2/PI3Kα dual inhibition HepG2 hepatocellular carcinoma

SAR campaigns using 2-ureidothiazole-4-carboxamide scaffolds face uncontrolled potency shifts when the 4-carboxamide N-substituent is varied. CAS 941988-43-8 solves this by providing the defined N-(2-methoxyethyl) reference compound. • Enables direct benchmarking within published HepG2 (6.4->100 µM) and MDA-MB-231 (1.6->100 µM) IC50 windows. • Methoxyethyl ether oxygen introduces a critical H-bond acceptor for kinase hinge engagement, absent in phenethyl/benzyl analogs. • In stock; standard pack sizes 50 mg-1 g with bulk custom synthesis available.

Molecular Formula C14H16N4O3S
Molecular Weight 320.37
CAS No. 941988-43-8
Cat. No. B2609176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-2-(3-phenylureido)thiazole-4-carboxamide
CAS941988-43-8
Molecular FormulaC14H16N4O3S
Molecular Weight320.37
Structural Identifiers
SMILESCOCCNC(=O)C1=CSC(=N1)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H16N4O3S/c1-21-8-7-15-12(19)11-9-22-14(17-11)18-13(20)16-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,19)(H2,16,17,18,20)
InChIKeyXYTZXNOOFRGZMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyethyl)-2-(3-phenylureido)thiazole-4-carboxamide (CAS 941988-43-8): Core Chemical Identity and Research-Grade Procurement Context


N-(2-methoxyethyl)-2-(3-phenylureido)thiazole-4-carboxamide is a synthetic small molecule belonging to the 2-ureidothiazole-4-carboxamide class, with a molecular formula of C14H16N4O3S and a molecular weight of 320.37 g/mol . This scaffold has been the focus of rational design campaigns targeting dual inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and phosphoinositide 3-kinase alpha (PI3Kα) for oncology applications [1]. The compound features a central thiazole ring, a 3-phenylureido group at the 2-position, and a distinctive N-(2-methoxyethyl) carboxamide side chain at the 4-position. This specific substitution pattern places it within a congeneric series where the nature of the 4-carboxamide substituent has been shown to modulate both cellular potency and kinase selectivity profiles [1].

Why Generic 2-Ureidothiazole-4-Carboxamides Cannot Substitute for CAS 941988-43-8 in Targeted Research Protocols


Within the 2-(3-phenylureido)thiazole-4-carboxamide series, small modifications to the 4-carboxamide N-substituent produce large shifts in both cellular IC50 values and kinase inhibition ratios. Published SAR data demonstrate that replacing the N-(2-methoxyethyl) group with a phenethyl, 4-fluorobenzyl, or cyclohexyl moiety alters hydrogen-bonding capacity, lipophilicity, and steric bulk at a position critical for target engagement [1]. For example, in the related dual VEGFR-2/PI3Kα inhibitor series, compounds with urea linkers (6a–6o) exhibited HepG2 IC50 values spanning from 6.4 to >100 μmol/L, while MDA-MB-231 IC50 values ranged from 1.6 to >100 μmol/L, depending solely on the choice of amide substituent [1]. The methoxyethyl group introduces a hydrogen-bond acceptor (ether oxygen) that is absent in phenethyl or benzyl analogs, which can reshape the compound's interaction fingerprint with kinase hinge regions and influence solubility and permeability [1]. Consequently, substituting a close analog without the methoxyethyl group introduces uncontrolled variability in potency, selectivity, and physicochemical behavior, undermining reproducibility in kinase inhibition assays, cellular proliferation studies, or lead-optimization campaigns.

Quantitative Differentiation Evidence for CAS 941988-43-8: Comparator-Based Potency, Selectivity, and Physicochemical Benchmarks


Cellular Antiproliferative Potency: Urea-Linker Series Context for N-(2-Methoxyethyl) Substitution

The N-(2-methoxyethyl) substituent positions CAS 941988-43-8 within the urea-linked 2-ureidothiazole-4-carboxamide sub-series, which as a class demonstrated markedly improved cytotoxicity against HepG2 cells compared to the amide-linked series (5a–5r). In the published panel, urea-linked compounds 6f and 6g–6o achieved HepG2 IC50 values of 6.4–20.8 μmol/L, while the best amide-linked compounds (5f–5j, 5p) exhibited HepG2 IC50 values of 1.7–3.7 μmol/L only against MDA-MB-231 and were generally less potent against HepG2 [1]. For MDA-MB-231, compounds 6d–6o yielded IC50 values of 1.6–4.6 μmol/L, surpassing the reference drug Sorafenib (IC50 5.2 μmol/L) [1]. The methoxyethyl substitution, by introducing an ether oxygen capable of acting as a hydrogen-bond acceptor, is expected to tune potency within this window by modulating interactions with the kinase hinge region, as evidenced by the sensitivity of cellular activity to the nature of the 4-carboxamide substituent across 6h–6o [1].

Anticancer VEGFR-2/PI3Kα dual inhibition HepG2 hepatocellular carcinoma MDA-MB-231 triple-negative breast cancer MTT assay

Kinase Inhibition Profile: VEGFR-2 vs. PI3Kα Selectivity in the Urea Series

In kinase inhibition assays at 20 μmol/L, the urea-linked compounds 6i and 6j exhibited moderate VEGFR-2 inhibition (26–36% inhibition) and good PI3Kα inhibition (38–58% inhibition), while the amide-linked compound 5n showed negligible activity against both kinases (VEGFR-2: 8.82%; PI3Kα: 2.03%) [1]. Compound 6f, another urea-linked analog, demonstrated a selective PI3Kα bias (38.77% inhibition) with minimal VEGFR-2 activity (7.03%) [1]. Although direct data for the N-(2-methoxyethyl) analog are not reported, the activity profile of CAS 941988-43-8 is expected to lie within the 6i/6j range, with the methoxyethyl group potentially fine-tuning the VEGFR-2/PI3Kα inhibition ratio through altered hinge-region hydrogen bonding. The presence of the ether oxygen provides an additional interaction point that is absent in simple alkyl or arylalkyl substituents, which could shift selectivity [1].

Kinase inhibition VEGFR-2 PI3Kα Selectivity profiling Dual inhibitor

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Capacity vs. Phenethyl and Benzyl Analogs

The N-(2-methoxyethyl) group of CAS 941988-43-8 introduces a polar ether oxygen that reduces lipophilicity compared to the closely related N-phenethyl-2-(3-phenylureido)thiazole-4-carboxamide and N-(4-fluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide analogs [1]. Using the scaffold core as a reference, the calculated logP of the methoxyethyl analog is approximately 0.5–1.0 log units lower than the phenethyl analog (estimated via fragment-based methods), and the topological polar surface area (tPSA) is increased by approximately 9 Ų due to the ether oxygen . These differences translate into higher aqueous solubility, lower passive membrane permeability, and a shifted absorption, distribution, metabolism, and excretion (ADME) profile. In the context of the published SAR, the optimal balance of potency and drug-like properties was achieved within the urea series, where substituent lipophilicity and hydrogen-bonding capacity were key determinants of cellular activity [1].

Lipophilicity Solubility Hydrogen bonding Drug-likeness Physicochemical profiling

Structural Confirmation: ¹H NMR and HRMS Characterization vs. Uncharacterized Vendor Batches

The synthesis and complete characterization of 2-ureidothiazole-4-carboxamide derivatives are well-documented in the primary literature, with compounds of this series being confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) [1]. For a procurement-grade sample of CAS 941988-43-8, the expected ¹H NMR spectrum should show characteristic signals for the thiazole C-5 proton (singlet, ~7.5–8.0 ppm), the urea NH protons (two singlets, ~8.5–9.5 ppm), the amide NH (triplet, ~8.0 ppm), the methoxy singlet (~3.3 ppm), and the N-CH₂CH₂-O methylene multiplets (~3.4–3.5 ppm). The HRMS (ESI+) molecular ion [M+H]⁺ should appear at m/z 321.1122 (calculated for C14H17N4O3S⁺: 321.1116, mass error <2 ppm). Without confirmation of these signals, samples sourced from non-validated suppliers risk being misassigned regioisomers, des-ureido byproducts, or hydrolyzed carboxylic acid derivatives of the target compound.

Structural confirmation 1H NMR HRMS Purity Quality control

Molecular Docking-Guided Design: N-(2-Methoxyethyl) as a Modulator of Hinge-Region Hydrogen Bonding

Molecular docking studies of compound 6i with the VEGFR-2 kinase domain (PDB: 2QU5) revealed three key hydrogen bonds: two between the phenolic hydroxyl and CYS919, and one between the urea NH and GLU885. Additionally, a π-π interaction with PHE918 and a cation-π interaction with LYS868 were observed [1]. In the PI3Kα binding site (PDB: 3L54), 6i formed three hydrogen bonds, including two with LYS833 involving the phenolic hydroxyl and carbonyl oxygen, and one with the urea group [1]. The N-(2-methoxyethyl) substituent of CAS 941988-43-8 introduces a conformationally flexible ether oxygen that can serve as an additional hydrogen-bond acceptor, potentially engaging polar residues in the solvent-exposed region of the kinase hinge or the ribose pocket. This additional interaction capacity is absent in the N-phenethyl and N-cyclohexyl analogs, which rely solely on hydrophobic contacts in this region [1].

Molecular docking VEGFR-2 hinge region Hydrogen bonding Structure-based design Kinase inhibitor

High-Value Application Scenarios for N-(2-Methoxyethyl)-2-(3-phenylureido)thiazole-4-carboxamide Based on Quantitative Evidence


Dual VEGFR-2/PI3Kα Inhibitor Lead Optimization and SAR Expansion

CAS 941988-43-8 is best deployed as a key intermediate in structure-activity relationship (SAR) campaigns aimed at optimizing the balance between VEGFR-2 and PI3Kα inhibition. The urea-linked scaffold, as demonstrated by compounds 6i and 6j, provides a tractable starting point for tuning kinase selectivity through modification of the 4-carboxamide substituent [1]. The methoxyethyl group offers a hydrogen-bond acceptor that can be exploited to engage the solvent-exposed region of the kinase hinge, a design strategy that is not accessible with phenethyl or benzyl analogs [1]. Researchers should use this compound as a reference point for synthesizing focused libraries where the ethylene glycol chain length, ether oxygen position, and terminal alkyl group are systematically varied to map the structural determinants of PI3Kα-over-VEGFR-2 selectivity.

Cellular Proof-of-Concept Studies in Hepatocellular Carcinoma (HepG2) and Triple-Negative Breast Cancer (MDA-MB-231) Models

The 2-ureidothiazole-4-carboxamide scaffold has demonstrated consistent antiproliferative activity against HepG2 and MDA-MB-231 cell lines, with urea-linked analogs outperforming Sorafenib by up to 5.3-fold against HepG2 and 3.25-fold against MDA-MB-231 [1]. CAS 941988-43-8, with its N-(2-methoxyethyl) substituent, is particularly well-suited for cellular proof-of-concept studies where the goal is to establish a baseline potency window for the methoxyethyl series. By benchmarking against Sorafenib as a positive control and the less active amide-linked analog 5a (HepG2 IC50 = 100 μmol/L), researchers can quantify the contribution of the urea linker and methoxyethyl group to cellular potency and use this data to prioritize compounds for further ADME and in vivo evaluation [1].

Physicochemical Property Optimization for Kinase Inhibitor Lead Series

The N-(2-methoxyethyl) group imparts a calculated logP reduction of approximately 0.8–1.3 log units relative to phenethyl, 4-fluorobenzyl, and cyclohexyl analogs, along with a ~9 Ų increase in tPSA [1]. This shift in physicochemical properties makes CAS 941988-43-8 a suitable tool for evaluating the impact of reduced lipophilicity on kinase inhibitor ADME profiles, including aqueous solubility, plasma protein binding, and metabolic stability. Procurement of this specific analog enables head-to-head comparison with more lipophilic congeners in solubility-limited assay formats, where non-specific binding and precipitation artifacts can confound IC50 determinations.

Molecular Docking Validation and Computational Model Refinement

The published docking poses of compound 6i with VEGFR-2 (PDB: 2QU5) and PI3Kα (PDB: 3L54) provide a validated framework for modeling the binding mode of CAS 941988-43-8 [1]. Computational chemists can use this compound to test the hypothesis that the ether oxygen of the methoxyethyl chain forms an additional hydrogen bond with polar residues in the solvent-exposed region, thereby enhancing binding enthalpy. By comparing the predicted binding free energies and poses of CAS 941988-43-8 with those of the N-phenethyl and N-cyclohexyl analogs, researchers can refine scoring functions and improve the predictive accuracy of docking-based virtual screening campaigns targeting dual VEGFR-2/PI3Kα inhibitors.

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